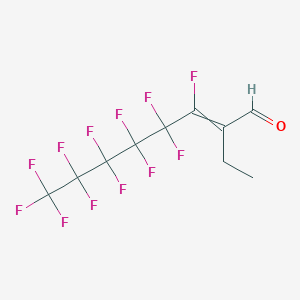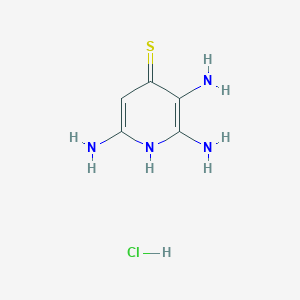
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a carbon chain. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal typically involves the fluorination of an appropriate precursor. One common method is the direct fluorination of 2-ethyl-oct-2-enal using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of fluorinated compounds while minimizing the risk of side reactions and decomposition.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctanoic acid.
Reduction: 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal is primarily influenced by the presence of fluorine atoms, which can alter the electronic properties of the molecule. The high electronegativity of fluorine can lead to strong interactions with biological targets, such as enzymes and receptors, potentially inhibiting or modifying their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctanol: Similar structure but with an alcohol group instead of an aldehyde.
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooctane: Similar structure but fully saturated without the double bond.
Uniqueness
2-Ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal is unique due to the presence of both an aldehyde group and multiple fluorine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
61282-83-5 |
|---|---|
Formule moléculaire |
C10H6F12O |
Poids moléculaire |
370.13 g/mol |
Nom IUPAC |
2-ethyl-3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enal |
InChI |
InChI=1S/C10H6F12O/c1-2-4(3-23)5(11)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)22/h3H,2H2,1H3 |
Clé InChI |
INASZJPFWJZLGH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14598027.png)
methyl}amino)benzoic acid](/img/structure/B14598032.png)










